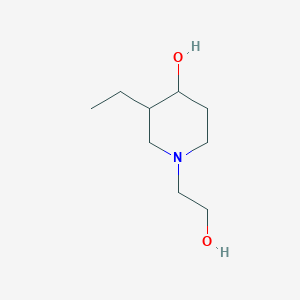

3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol

Description

Comparative Analysis of Piperidine Derivatives in Heterocyclic Systems

Piperidine derivatives are a widely studied class of heterocycles due to their prevalence in pharmaceuticals and natural products. Compared to simpler piperidine molecules, 3-ethyl-1-(2-hydroxyethyl)piperidin-4-ol contains additional functional groups that enhance its polarity and potential for hydrogen bonding.

In the context of heterocyclic systems, the presence of hydroxyl groups at both the nitrogen substituent and the ring carbon differentiates this compound from typical piperidine derivatives that may only have alkyl or aryl substitutions. This dual hydroxylation increases water solubility and may influence receptor binding affinity in biological systems.

Comparative studies with other piperidine derivatives, such as 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)piperidin-3-ol, demonstrate that the nature and position of substituents significantly affect stereochemical outcomes and biological activity. The ethyl and hydroxyethyl substitutions in the title compound provide a balance between hydrophobic and hydrophilic character, which is a common motif in drug design to optimize pharmacokinetic properties.

Conformational Dynamics via Computational Modeling

Computational modeling techniques, including molecular mechanics and quantum chemical calculations, have been employed to investigate the conformational dynamics of substituted piperidines. For this compound, such modeling reveals the preferred ring puckering and substituent orientations that minimize steric clashes and maximize intramolecular hydrogen bonding.

Energy minimization studies indicate that the piperidine ring adopts a chair conformation, the most stable form for six-membered rings. The ethyl group at C3 and the hydroxyl group at C4 prefer equatorial positions to reduce 1,3-diaxial interactions. The hydroxyethyl substituent on the nitrogen exhibits flexibility but tends to orient itself to facilitate hydrogen bonding either intramolecularly with the C4 hydroxyl or intermolecularly with solvent molecules.

Transition state analyses and conformational energy profiles show that the molecule has low barriers to ring flipping, but the stereochemical configuration at C3 and C4 remains stable under physiological conditions. These computational insights correlate with experimental observations of stereospecificity in related piperidine compounds and aid in predicting reactivity and binding modes in biological assays.

Data Table: Key Structural Parameters of this compound

| Parameter | Description | Value/Range |

|---|---|---|

| Molecular Formula | Chemical composition | C9H19NO2 |

| Ring Size | Number of atoms in heterocyclic ring | 6 (piperidine) |

| Substituents | Groups attached to ring | Ethyl (C3), Hydroxyethyl (N1), Hydroxyl (C4) |

| Stereogenic Centers | Number of chiral centers | 2 (C3 and C4) |

| Preferred Ring Conformation | Stable conformation of piperidine ring | Chair |

| Substituent Orientation | Preferred position of substituents | Equatorial (ethyl and hydroxyl groups) |

| Intramolecular Hydrogen Bonding | Possible interactions between hydroxyl groups | Yes, between N1 hydroxyethyl and C4 hydroxyl |

This comprehensive structural elucidation provides a foundation for understanding the chemical behavior and potential applications of this compound in medicinal chemistry and related fields.

Properties

IUPAC Name |

3-ethyl-1-(2-hydroxyethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-8-7-10(5-6-11)4-3-9(8)12/h8-9,11-12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEHRXODTAUFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 3-ethyl-1-(2-hydroxyethyl)piperidin-4-ol typically follows a multi-step synthetic route involving:

- Functionalization of the piperidine ring at positions 1, 3, and 4.

- Introduction of the 2-hydroxyethyl substituent at the nitrogen (N-1) position.

- Selective hydroxylation at the 4-position.

- Ethyl substitution at the 3-position.

The key challenge is achieving regioselective substitution and maintaining stereochemical integrity if required.

Preparation of 1-(2-hydroxyethyl)piperidin-4-ol Core

The hydroxyethyl group at the nitrogen is commonly introduced via nucleophilic substitution using ethylene oxide or 2-chloroethanol derivatives reacting with piperidine or substituted piperidines.

- React piperidine or 4-hydroxypiperidine with ethylene oxide or 2-(2-chloroethoxy)ethanol under controlled temperature and solvent conditions.

- Use polar solvents such as methanol, ethanol, or specialized solvents like Virahol to facilitate the reaction.

- Maintain inert atmosphere to prevent oxidation.

- Control temperature carefully (e.g., warming to 120 °C for 8 hours in some protocols) to drive the reaction to completion.

- Purify the product by distillation or recrystallization.

This approach is supported by the preparation of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine analogs, which share mechanistic similarities.

Hydroxylation at the 4-Position

The 4-hydroxy group is generally introduced by reduction of 4-keto precursors or via direct hydroxylation.

- Reduction of 4-piperidones with sodium borohydride or lithium aluminum hydride yields 4-hydroxypiperidines.

- Hydroxylation can also be performed using oxidizing agents under controlled conditions.

- Careful control of stereochemistry is important if chiral centers are involved.

Purification and Characterization

- Purification is typically performed by vacuum distillation, recrystallization, or chromatographic methods.

- High purity is essential, especially for pharmaceutical applications.

- Analytical techniques such as NMR, HPLC, and GC are used to monitor reaction progress and confirm product purity.

Summary Table of Preparation Steps and Conditions

Research Findings and Industrial Relevance

- The method described in patent CN103254153A emphasizes a green, cost-effective process with recyclable intermediates and solvents, suitable for industrial scale-up.

- Continuous flow reactors are increasingly used in industrial production for better control and higher yields, especially for hydroxyethylation steps.

- Analytical monitoring via HPLC or GC ensures consistent product quality during scale-up.

- Computational studies on piperidine derivatives support the design of selective synthetic routes by predicting reactivity and stability of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is commonly used.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-Ethyl-1-(2-oxoethyl)piperidin-4-ol.

Reduction: Formation of various substituted piperidines.

Substitution: Formation of 3-Ethyl-1-(2-substituted)piperidin-4-ol derivatives.

Scientific Research Applications

3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The piperidine ring can interact with receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Functionality: The hydroxyethyl group in 3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol enhances hydrophilicity compared to the phenylethyl group in the compound from , which introduces aromaticity and lipophilicity. This difference likely impacts receptor-binding selectivity in opioid ligands versus the intermediate in .

Synthetic Efficiency :

- The compound in was synthesized with a high yield (130 g) and purity (94.75%), suggesting scalability for industrial applications . In contrast, this compound’s use in reductive amination () implies modularity for generating diverse analogs but lacks reported yield data.

Pharmacological Relevance :

- The Schiff base-containing derivative in demonstrates how imine groups can be leveraged for bioactivity modulation, such as in testosterone-based myocardial injury therapies . This contrasts with the hydroxyethyl/ethyl motif in this compound, which is tailored for dual opioid receptor targeting .

Biological Activity

3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound, characterized by its unique structural features, is being studied for its interactions with various biological systems, particularly in the context of neurotransmitter transport and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound includes:

- A piperidine ring

- An ethyl group at the 3-position

- A hydroxyethyl side chain at the 1-position

This configuration allows for diverse interactions within biological systems, particularly affecting neurotransmitter dynamics.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant activity against neurotransmitter transporters, particularly dopamine and norepinephrine transporters. The compound's affinity for these targets suggests potential applications in treating neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).

Key Findings

-

Neurotransmitter Transport Inhibition :

- Compounds structurally related to this compound have demonstrated high affinity for the dopamine transporter (DAT) and moderate affinity for norepinephrine transporter (NET) .

- For instance, certain derivatives show Ki values (inhibition constants) indicating potent inhibition of DAT, which is crucial in managing conditions like ADHD and drug addiction.

- Locomotor Activity :

Table 1: Affinity of Piperidine Derivatives for Transporters

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|

| 3-Ethyl-Piperidin-4-ol | 2.29 | 78.4 | 155 |

| Related Compound A | 1.55 | 14.1 | 259 |

| Related Compound B | >100 | <10 | >300 |

Note: Ki values indicate the potency of inhibition; lower values represent higher affinity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-1-(2-hydroxyethyl)piperidin-4-ol, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via multi-step reactions starting from piperidin-4-ol derivatives. For example, a 5-step protocol involving nucleophilic substitution and hydroxylation has been reported, with intermediates purified via column chromatography and characterized using -NMR, -NMR, and HRMS . Reaction conditions (e.g., solvent, temperature) should be optimized to minimize by-products.

Q. How to assess the biological activity of this compound against agricultural pests or pathogens?

- Methodology : Conduct nematicidal or insecticidal assays using model organisms like Meloidogyne incognita (root-knot nematode) or Pseudaletia separata (armyworm). For M. incognita, evaluate egg hatching inhibition and juvenile mortality at concentrations ranging from 25–100 mg/L. For anti-feeding effects on P. separata, monitor larval weight reduction at 500 mg/L over 48 hours .

Q. What analytical techniques are critical for purity verification and structural confirmation?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, coupled with -NMR and -NMR to verify stereochemistry and substituent positions. Purity should be assessed via HPLC (e.g., ≥95% purity threshold) .

Advanced Research Questions

Q. How to investigate the compound’s mechanism of action at the receptor level, such as GPCR antagonism?

- Methodology : Perform radioligand binding assays (e.g., using -LSD) to measure affinity for serotonin receptors like 5-HT. Functional assays (e.g., cAMP GloSensor in HEK293T cells) can confirm antagonist activity by monitoring inhibition of 5-HT-induced cAMP reduction. Cross-test against related receptors (e.g., 5-HT, 5-HT) to evaluate selectivity .

Q. How to resolve contradictions in activity data across different biological models?

- Methodology : Compare experimental conditions (e.g., cell lines, species-specific receptor isoforms) and assay parameters (e.g., agonist/antagonist concentration ranges). For example, nonspecific luminescence interference in HEK293T cells was observed at ≥3 µM, requiring data normalization to control artifacts .

Q. What strategies optimize the compound’s selectivity and reduce off-target effects?

- Methodology : Modify substituents on the piperidine ring or hydroxyethyl group. For instance, replacing the ethyl group with bulkier alkyl chains may enhance 5-HT selectivity over 5-HT. Computational docking studies (e.g., using MOE) can predict binding modes and guide structural optimization .

Q. How to design in vivo studies to validate pharmacological activity while addressing metabolic instability?

- Methodology : Conduct pharmacokinetic profiling (e.g., plasma half-life, bioavailability) in rodent models. Introduce prodrug modifications (e.g., esterification of the hydroxyl group) to enhance metabolic stability. Monitor metabolites via LC-MS/MS and correlate with efficacy in disease models .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.